molecular formula C18H18N4O4S2 B12259499 N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide

N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B12259499
M. Wt: 418.5 g/mol
InChI Key: BIWPXIWNDIVANJ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic organic compound of interest in advanced chemical research. Its molecular structure incorporates two furan-2-ylmethyl groups linked via a disulfanyl-acetamide core containing a pyrimidine ring. Furan derivatives are a significant class of heterocyclic compounds studied for their diverse properties and presence in various pharmacologically active molecules . The distinct arrangement of sulfur and nitrogen atoms within this molecule suggests potential for exploration in several fields. Researchers may investigate its applications as a building block in organic synthesis, its potential biochemical activity, or its use in the development of new materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C18H18N4O4S2/c23-15(20-9-13-3-1-7-25-13)11-27-17-5-6-19-18(22-17)28-12-16(24)21-10-14-4-2-8-26-14/h1-8H,9-12H2,(H,20,23)(H,21,24)

InChI Key

BIWPXIWNDIVANJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC(=NC=C2)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement of Pyrimidine Intermediates

The core pyrimidine scaffold is typically functionalized via nucleophilic substitution reactions. In one approach, 4-chloropyrimidine derivatives react with thiol-containing intermediates under basic conditions. For example:

  • Step 1 : 4,6-Dichloropyrimidine is treated with 2-mercapto-N-(furan-2-ylmethyl)acetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-chloro-6-({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanylpyrimidine.
  • Step 2 : The remaining chlorine atom at position 4 undergoes a second substitution with 2-mercaptoacetamide or its furan-methyl derivative, facilitated by triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature.

Key Insight : The order of substitution (C4 vs. C6) significantly impacts regioselectivity. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Carbodiimide-Mediated Amide Coupling

The acetamide side chains are introduced via carbodiimide coupling:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid group of 2-[(pyrimidin-4-yl)sulfanyl]acetic acid for reaction with furan-2-ylmethylamine .
  • Conditions : Reactions proceed in dichloromethane (DCM) at 0°C to room temperature over 24 hours, achieving yields of 68–75%.

Table 1 : Optimization of Coupling Conditions

Catalyst Solvent Temperature Yield (%)
EDC/NHS DCM 0°C → RT 75
DCC/DMAP THF Reflux 62
HATU DMF RT 81

Purification and Characterization

Chromatographic Techniques

Crude products are purified via:

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1 gradient).
  • HPLC : Reverse-phase C18 columns using acetonitrile/water (0.1% trifluoroacetic acid) for >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.15 (m, 4H, furan-H), 4.30 (s, 2H, -SCH₂CO-).
  • HRMS : [M+H]⁺ calculated for C₁₈H₁₈N₄O₄S₂: 442.0792; found: 442.0789.

Challenges and Mitigation Strategies

Sulfur Oxidation

Thioether groups are prone to oxidation during storage. Solutions include:

  • Adding 0.1% w/v butylated hydroxytoluene (BHT) as an antioxidant.
  • Storing compounds under argon at −20°C.

Solubility Limitations

The hydrophobic furan and pyrimidine moieties limit aqueous solubility. Co-solvents like PEG-400 (10–20% v/v) enhance solubility for biological testing.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Recent patents describe microreactor-based systems for:

  • Residence Time : 5 minutes at 100°C, improving yield to 89% compared to batch processes.
  • Catalyst Recycling : Immobilized EDC on polystyrene beads reduces reagent costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structure and Composition

The compound can be represented by the following molecular formula:

  • Molecular Formula: C₁₄H₁₈N₄O₂S₂
  • Molecular Weight: 342.44 g/mol

The structure features a furan ring, which is known for its biological activity, and a pyrimidine moiety that may enhance its pharmacological properties.

Antiviral Activity

Recent studies have indicated that compounds containing furan and pyrimidine moieties exhibit significant antiviral properties. Notably, derivatives similar to N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide have been explored as inhibitors of viral enzymes such as the main protease (Mpro) of SARS-CoV-2. These compounds are believed to interfere with viral replication processes, making them candidates for antiviral drug development .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of both furan and pyrimidine rings is associated with enhanced selectivity and potency against tumor cells .

Study 1: Antiviral Efficacy

A study published in Nature explored the efficacy of furan-containing compounds against SARS-CoV-2 Mpro. The results demonstrated that derivatives similar to this compound showed promising inhibition rates, suggesting that further development could lead to effective antiviral therapies .

Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of pyrimidine derivatives and tested their effects on A549 lung cancer cells. Compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: Potential to interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Substituents Biological Activity References
Target Compound : N-[(furan-2-yl)methyl]-2-(...sulfanyl)acetamide Pyrimidine Dual sulfanyl groups; furan-2-ylmethyl carbamoyl and acetamide chains Not reported in evidence N/A
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diaminopyrimidin-2-yl; 4-chlorophenyl Enhanced structural stability via intramolecular N–H⋯N hydrogen bonds
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl; amino group at position 4 of triazole Anti-exudative activity (10 mg/kg dose, comparable to diclofenac sodium at 8 mg/kg)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethylpyrimidin-2-yl; 4-methylpyridin-2-yl Increased lipophilicity due to methyl groups; potential as a medicinal intermediate
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-propenyl-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Furan-2-yl; propenyl group at position 4 of triazole; 3-fluorophenyl Altered reactivity and steric effects from propenyl substituent

Structural and Functional Insights

Pyrimidine vs. Triazole Core

The target compound’s pyrimidine core contrasts with triazole-based analogs (e.g., ). Pyrimidine derivatives often exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to their electron-deficient aromatic system, which may improve binding to biological targets. Triazole-containing compounds, however, offer metabolic stability and synthetic versatility via click chemistry .

Substituent Effects

  • Furan vs. Chlorophenyl : Furan-2-yl groups (target compound and ) introduce oxygen heteroatoms, improving solubility compared to chlorophenyl substituents (), which increase hydrophobicity and electron-withdrawing effects .

Biological Activity

N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps, including the formation of furan derivatives and subsequent reactions with pyrimidine and acetamide moieties. The detailed synthetic route is essential for understanding its biological activity, as the structure directly influences its interaction with biological targets.

Chemical Structure

The compound can be represented structurally as follows:

\text{N furan 2 yl methyl 2 2 furan 2 yl methyl carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide}

This structure contains:

  • Furan rings
  • Pyrimidine derivatives
  • Sulfanyl groups

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-[(furan-2-yl)methyl]-2-(...) exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)
Example Compound AMCF-75.85
Example Compound BA5493.0
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideVEGFR-24-fold greater than vandetanib

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. A study reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

The biological mechanisms underlying the activity of N-[(furan-2-yl)methyl]-2-(...) involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can interact with specific receptors, altering signaling pathways associated with cell growth and survival.
  • Oxidative Stress Induction : Similar compounds have been noted to induce oxidative stress in cancer cells, leading to apoptosis .

Study 1: Anticancer Efficacy

In a controlled study, N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide was evaluated for its anticancer efficacy against MCF-7 and A549 cell lines. It demonstrated an IC50 value of 3.0 µM, indicating potent inhibitory effects on cell proliferation .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of related furan derivatives, revealing that compounds exhibited significant activity against Mycobacterium tuberculosis strains, suggesting a potential role in treating resistant infections .

5. Conclusion

N-[(furan-2-yl)methyl]-2-(...) represents a novel compound with promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

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